N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide involves several steps. One common synthetic route includes the bromination of 3-prop-2-ynyl-1,3-benzothiazole followed by the reaction with pentanoyl chloride under appropriate conditions. The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process.
Chemical Reactions Analysis
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine atom or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols under suitable conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential as an antimicrobial and antifungal agent, making it useful in the development of new pharmaceuticals.
Medicine: Research has indicated its potential use in cancer therapy due to its ability to inhibit certain enzymes and pathways involved in tumor growth.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound also affects various signaling pathways, leading to changes in cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide can be compared with other similar compounds, such as:
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: This compound also contains a bromine atom and a prop-2-ynyl group, but differs in its overall structure and functional groups.
1-Bromo-3-phenylpropane: This compound has a simpler structure with a bromine atom attached to a phenylpropane chain.
The uniqueness of this compound lies in its benzothiazole core and the specific arrangement of functional groups, which contribute to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2OS/c1-3-5-6-14(19)17-15-18(9-4-2)12-8-7-11(16)10-13(12)20-15/h2,7-8,10H,3,5-6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQNZCWJMMKPSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.